Cas no 1416438-86-2 (2-Iodo-1,3,5-tris(trifluoromethyl)benzene)

2-Iodo-1,3,5-tris(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by its high electron-withdrawing properties due to the presence of trifluoromethyl and iodine substituents. This structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where it serves as an efficient aryl iodide precursor. The trifluoromethyl groups enhance its stability and reactivity in electrophilic substitution reactions. Its applications extend to pharmaceuticals, agrochemicals, and materials science, where its unique electronic effects are leveraged to modify reactivity and selectivity. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
2-Iodo-1,3,5-tris(trifluoromethyl)benzene structure
1416438-86-2 structure
Product Name:2-Iodo-1,3,5-tris(trifluoromethyl)benzene
CAS No:1416438-86-2
MF:C9H2F9I
MW:408.002286434174
CID:2909695
Update Time:2025-10-30

2-Iodo-1,3,5-tris(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-IODO-1,3,5-TRIS(TRIFLUOROMETHYL)BENZENE
    • 2,4,6-Tris(trifluoromethyl)phenyl iodide
    • 2-Iodo-1,3,5-tris(trifluoromethyl)benzene
    • Inchi: 1S/C9H2F9I/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H
    • InChI Key: DNFQKGWCWSHVED-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)(F)F)=CC(C(F)(F)F)=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 407.90575 g/mol
  • Monoisotopic Mass: 407.90575 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 408.00
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0

2-Iodo-1,3,5-tris(trifluoromethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019090172-1g
2-Iodo-1,3,5-tris(trifluoromethyl)benzene
1416438-86-2 95%
1g
998.00 USD 2021-05-31

Additional information on 2-Iodo-1,3,5-tris(trifluoromethyl)benzene

Research Brief on 2-Iodo-1,3,5-tris(trifluoromethyl)benzene (CAS: 1416438-86-2): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-Iodo-1,3,5-tris(trifluoromethyl)benzene (CAS: 1416438-86-2) is a highly fluorinated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical and agrochemical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging applications in drug discovery and development.

A 2023 study published in the Journal of Fluorine Chemistry demonstrated novel synthetic routes for 2-Iodo-1,3,5-tris(trifluoromethyl)benzene, achieving higher yields (up to 85%) through optimized palladium-catalyzed iodination of 1,3,5-tris(trifluoromethyl)benzene. The research team emphasized the compound's exceptional stability under various reaction conditions, making it an attractive building block for complex molecule synthesis.

In pharmaceutical applications, recent work published in ACS Medicinal Chemistry Letters (2024) highlighted the compound's utility as a versatile intermediate in the synthesis of trifluoromethylated drug candidates. The electron-withdrawing nature of the CF3 groups and the iodine substituent's reactivity enable diverse functionalization, particularly valuable in developing kinase inhibitors and GPCR modulators.

Notably, a breakthrough application emerged in 2024 from a multinational research collaboration, where 2-Iodo-1,3,5-tris(trifluoromethyl)benzene served as a key precursor in developing novel PET (positron emission tomography) radiotracers. The compound's trifluoromethyl groups enhanced blood-brain barrier penetration, while the iodine position allowed for efficient radiofluorination, addressing longstanding challenges in neuroimaging agent development.

From a safety and handling perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles, though researchers emphasize the need for proper handling due to potential iodine-related hazards. The compound shows low acute toxicity (LD50 > 2000 mg/kg in rodent studies) but requires standard precautions for halogenated compounds.

Looking forward, industry analysts predict growing demand for 2-Iodo-1,3,5-tris(trifluoromethyl)benzene, particularly in the development of fluorinated pharmaceuticals. Market projections (2024-2030) suggest a compound annual growth rate of 8-12%, driven by increasing adoption in medicinal chemistry and the expanding pipeline of fluorinated drug candidates in clinical trials.

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